molecular formula C11H16NO+ B13709345 (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

Cat. No.: B13709345
M. Wt: 178.25 g/mol
InChI Key: HCBLZPKEGFYHDN-NSHDSACASA-O
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Description

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and (S)-proline.

    Reaction Conditions: The reaction is carried out under specific conditions, such as refluxing in a suitable solvent (e.g., ethanol) with a catalyst (e.g., acid or base).

    Purification: The product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(4-hydroxyphenyl)pyrrolidin-1-ium
  • (2S)-2-(4-chlorophenyl)pyrrolidin-1-ium
  • (2S)-2-(4-nitrophenyl)pyrrolidin-1-ium

Uniqueness

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy in certain applications.

Properties

Molecular Formula

C11H16NO+

Molecular Weight

178.25 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/p+1/t11-/m0/s1

InChI Key

HCBLZPKEGFYHDN-NSHDSACASA-O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[NH2+]2

Canonical SMILES

COC1=CC=C(C=C1)C2CCC[NH2+]2

Origin of Product

United States

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